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Compound of Interest

Compound Name: Cyclopentadecanone

Cat. No.: B167302

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Cyclopentadecanone (CAS No: 502-72-7), a macrocyclic ketone of significant interest in
various scientific domains. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for their acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for Cyclopentadecanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Cyclopentadecanone

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
~2.4 Triplet 4H -CH2-C(=0)-CH2-
~1.6 Multiplet 4H -CH2-CH2-C(=0)-
~1.3 Multiplet 20H -(CH2)10-
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Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer
frequency.

Table 2: 13C NMR Spectroscopic Data for Cyclopentadecanone

Chemical Shift (8) ppm Assighment
~212 C=0

~40 -CH2-C(=0)

~28 -CH2-CH2-C(=0)
~27 -(CH2)n-

Note: Data acquired in CDClIs.[1][2][3] Peak assignments are based on typical chemical shifts
for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Cyclopentadecanone

Wavenumber (cm—?) Intensity Assignment

~2925 Strong C-H stretch (asymmetric)
~2855 Strong C-H stretch (symmetric)
~1715 Strong C=0 stretch (ketone)[4][5]
~1465 Medium C-H bend (scissoring)

Note: The strong absorption at ~1715 cm~1 is characteristic of a saturated aliphatic ketone.[4]

[5]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Cyclopentadecanone

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b167302?utm_src=pdf-body
https://www.researchgate.net/figure/Left-H-cyclopentadecanone-The-peaks-indicated-by-asterisks-are-those-of-the-internal_fig1_235393528
https://spectrabase.com/spectrum/Abyl054v6aG
https://spectrabase.com/compound/5jetxMvXhZS
https://www.benchchem.com/product/b167302?utm_src=pdf-body
https://orgchemboulder.com/Spectroscopy/irtutor/ketonesir.shtml
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://orgchemboulder.com/Spectroscopy/irtutor/ketonesir.shtml
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://www.benchchem.com/product/b167302?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity Assighment

224 Moderate [M]* (Molecular lon)[6][7]
58 High [C3HeO]*

55 High [CaH7]*

41 Very High [CsHs]*

Note: The fragmentation pattern is consistent with a large cyclic ketone. The molecular formula
is C1sH280, with a molecular weight of approximately 224.38 g/mol .[7][8]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of Cyclopentadecanone is accurately weighed and dissolved in
about 0.6-0.8 mL of deuterated chloroform (CDCIs) within a standard 5 mm NMR tube.

o A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (0.0 ppm).

Instrumentation and Data Acquisition:

e The NMR tube is placed in a spinner and inserted into the NMR spectrometer (e.g., a 600
MHz instrument).[1]

e The spectrometer's magnetic field is locked onto the deuterium signal of the CDCls.
e The magnetic field is shimmed to achieve optimal homogeneity and resolution.

e For *H NMR, a standard single-pulse experiment is performed. A sufficient number of scans
are acquired to achieve a good signal-to-noise ratio.
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e For 3C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and
enhance signal intensity. A significantly larger number of scans is required due to the low
natural abundance of the 13C isotope.

Data Processing:

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the
frequency-domain spectrum.

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

The chemical shift axis is calibrated using the TMS signal at 0.0 ppm.

Peak integration and multiplicity analysis are performed on the 'H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o A small amount of solid Cyclopentadecanone is placed directly onto the ATR crystal (e.g., a
diamond crystal).

o Pressure is applied to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:

o A background spectrum of the clean, empty ATR crystal is acquired to account for
atmospheric and instrumental interferences.

e The IR spectrum of the sample is then recorded, typically over a range of 4000 to 400 cm™1.
e Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
Data Processing:

e The instrument software automatically ratios the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

» The characteristic absorption bands are identified and their wavenumbers are recorded.
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Mass Spectrometry (MS)

Sample Preparation (for GC-MS with Electron lonization):

o Adilute solution of Cyclopentadecanone is prepared in a volatile organic solvent (e.g.,
dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

e This stock solution is further diluted to a final concentration suitable for injection (e.g., 1-10
pg/mL).

e The final solution is filtered to remove any particulate matter.

Instrumentation and Data Acquisition:

The sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer
(MS).

e The GC separates the components of the sample, with Cyclopentadecanone eluting at a
specific retention time.

o Upon entering the MS, the molecules are ionized using Electron lonization (EI), typically at
70 eV.

e The resulting charged fragments and the molecular ion are separated by a mass analyzer
(e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Processing:

e A mass spectrum is generated by plotting the relative intensity of the ions against their m/z
values.

o The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the
structure.

Visualized Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Cyclopentadecanone.
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Caption: General workflow for the spectroscopic analysis of Cyclopentadecanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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